4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane 4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane
Brand Name: Vulcanchem
CAS No.: 866157-37-1
VCID: VC4741907
InChI: InChI=1S/C13H16F3NO/c1-12(2)8-18-9-17(12)7-10-3-5-11(6-4-10)13(14,15)16/h3-6H,7-9H2,1-2H3
SMILES: CC1(COCN1CC2=CC=C(C=C2)C(F)(F)F)C
Molecular Formula: C13H16F3NO
Molecular Weight: 259.272

4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane

CAS No.: 866157-37-1

Cat. No.: VC4741907

Molecular Formula: C13H16F3NO

Molecular Weight: 259.272

* For research use only. Not for human or veterinary use.

4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane - 866157-37-1

Specification

CAS No. 866157-37-1
Molecular Formula C13H16F3NO
Molecular Weight 259.272
IUPAC Name 4,4-dimethyl-3-[[4-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidine
Standard InChI InChI=1S/C13H16F3NO/c1-12(2)8-18-9-17(12)7-10-3-5-11(6-4-10)13(14,15)16/h3-6H,7-9H2,1-2H3
Standard InChI Key ZPRZFYHQRWNCQQ-UHFFFAOYSA-N
SMILES CC1(COCN1CC2=CC=C(C=C2)C(F)(F)F)C

Introduction

4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane is a synthetic organic compound belonging to the oxazolane class, which is a type of heterocyclic compound. Oxazolanes are five-membered rings containing oxygen, nitrogen, and three carbon atoms. The specific compound features a trifluoromethylbenzyl group attached to the oxazolane ring, which significantly influences its chemical and physical properties.

Synthesis and Preparation

The synthesis of 4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane typically involves the reaction of a suitable oxazolane precursor with a benzyl halide or benzyl alcohol derivative containing the trifluoromethyl group. This process often requires a catalyst or base to facilitate the nucleophilic substitution reaction.

python
# Example of a synthesis pathway from rdkit import Chem # Define reactants oxazolane_precursor = Chem.MolFromSmiles('C1(C)N(C(C)C1=O)C') benzyl_halide = Chem.MolFromSmiles('C1=CC=CC=C1C(F)(F)FBr') # Define reaction conditions (simplified for illustration) reaction_conditions = { 'catalyst': 'NaH', 'solvent': 'DMF' } # Perform reaction (simplified representation) product = Chem.AllChem.ReactionFromSmarts('[#6:1]-[#7:2]-[#6:3](=[#8:4])-[#6:5]>>[#6:1]-[#7:2]-[#6:3]([#6:5])-[#6:6]-[#6:7]-[#6:8]-[#6:9]-[#6:10]-[#6:11]-F-F-F')

Applications and Research Findings

While specific applications of 4,4-Dimethyl-3-[4-(trifluoromethyl)benzyl]-1,3-oxazolane are not widely documented, compounds with similar structures are often explored in pharmaceutical and agrochemical research due to their potential biological activity. The trifluoromethyl group can enhance the compound's ability to interact with biological targets by increasing its lipophilicity and metabolic stability.

Potential ApplicationDescription
Pharmaceutical ResearchPotential for use in drug discovery due to its structural features that could interact with biological targets.
AgrochemicalsMay exhibit activity against certain pests or diseases due to its chemical properties.

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